N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(18-12-24-16-4-1-2-5-17(16)25-18)21-11-13-7-8-20-14(10-13)15-6-3-9-23-15/h1-10,18H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADVVRODMLNATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes furan and pyridine moieties, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 344.33 g/mol. Its unique structural attributes make it a candidate for further investigation in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially leading to anti-inflammatory and anticancer effects. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival.
- Receptor Binding : It may also bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cellular responses such as apoptosis and inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 5 µM against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In animal models of inflammation, administration of this compound resulted in a significant reduction in markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of several derivatives of this compound against a panel of cancer cell lines. The results showed that modifications to the structure enhanced potency against breast and colon cancer cells .
- Inflammation Model : In a controlled experiment on induced arthritis in rats, treatment with this compound significantly reduced joint swelling and pain compared to untreated controls .
Scientific Research Applications
Case Studies
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : In cellular assays against various cancer cell lines, compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrated significant cytotoxicity. For example, derivatives showed IC50 values lower than established anticancer drugs like staurosporine and ethidium bromide .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.056 | |
| This compound | Various | TBD |
Clinical Implications
The ability of this compound to inhibit PARP1 suggests its potential as a therapeutic agent in combination with existing chemotherapeutics, particularly for cancers with BRCA mutations that rely on PARP for DNA repair.
Anti-inflammatory Properties
Emerging research indicates that compounds related to this compound may exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation is a precursor to cancer development.
Research Findings
Studies have suggested that derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Antiviral Activity
Recent investigations have also explored the antiviral properties of similar compounds against SARS-CoV-2. The structural features of this compound may lend it activity against viral proteases essential for viral replication .
Potential Applications
The antiviral potential could be harnessed not only for COVID-19 but also for other viral infections where protease inhibition is a viable therapeutic strategy.
Q & A
Q. What synthetic routes are recommended for synthesizing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyridine-furan hybrid scaffold via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl-furan linkages) .
- Step 2 : Introduction of the benzo[b][1,4]dioxine moiety through esterification or amidation reactions under anhydrous conditions .
- Step 3 : Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the carboxamide group, with purification via column chromatography .
Key parameters : Solvent choice (e.g., DMF or ethanol), temperature control (60–80°C), and catalyst optimization (e.g., triethylamine for amidation) .
Q. How can the structural integrity of the compound be validated post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : 1H/13C NMR to confirm aromatic protons (6.5–8.5 ppm for furan/pyridine) and carboxamide NH signals (~10 ppm) .
- HPLC-MS : To verify purity (>95%) and molecular weight (C19H16N2O4, MW 336.34 g/mol) .
- X-ray crystallography (if crystalline): For absolute configuration determination, particularly for stereochemical centers in the dihydrobenzo[dioxine] backbone .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on the furan and pyridine moieties as hydrogen bond donors/acceptors .
- Quantum chemical calculations : Employ density functional theory (DFT) to analyze charge distribution and reactive sites (e.g., electrophilic regions on the benzo[dioxine] ring) .
- MD simulations : Assess binding stability over time (50–100 ns trajectories) to validate docking predictions .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Structural analogs analysis : Compare IC50 values of derivatives (e.g., furan-pyridine hybrids) against control cell lines (Table 1) .
- Assay standardization : Ensure consistent protocols (e.g., MTT assay incubation time, cell passage number) to minimize variability .
Table 1 : Bioactivity of Structural Analogs (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) | Mechanism Notes |
|---|---|---|---|
| Furan-pyridine derivative A | MCF7 | 1.2 | Apoptosis via caspase-3 activation |
| Benzo[dioxine]-triazole B | HCT116 | 0.9 | ROS-mediated cytotoxicity |
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
- Modification sites :
- Furan ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
- Pyridine methyl group : Replace with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability .
- In vitro ADMET profiling : Assess solubility (logP <3), CYP450 inhibition, and plasma protein binding to prioritize lead candidates .
Methodological Challenges
Q. How to address low yields in the final amidation step?
- Catalyst screening : Test alternatives to EDC (e.g., DCC or HATU) with DMAP as a base .
- Solvent optimization : Switch to dichloromethane or THF to improve carbodiimide activation .
- Temperature gradient : Perform reactions under reflux (80°C) or microwave-assisted conditions to accelerate kinetics .
Q. What experimental controls are critical in bioactivity assays?
- Positive controls : Use established drugs (e.g., doxorubicin for cytotoxicity assays) .
- Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent effects .
- Replicate design : Minimum triplicate measurements with statistical analysis (e.g., ANOVA, p<0.05) .
Data Reproduibility and Validation
Q. How to ensure reproducibility in synthetic protocols?
- Detailed documentation : Record exact molar ratios, solvent grades, and reaction times .
- Intermediate characterization : Validate each synthetic intermediate via LC-MS before proceeding .
- Collaborative validation : Cross-verify results with independent labs using shared batches .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
